molecular formula C15H14Cl2N2O4S B2933178 3-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-88-2

3-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2933178
CAS No.: 338405-88-2
M. Wt: 389.25
InChI Key: TYXPLGSWKHQTAV-UHFFFAOYSA-N
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Description

3-[(3,4-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the reaction of 3,4-dichloroaniline with a carbonyl-containing compound, followed by the introduction of the sulfamate group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate may be used to study enzyme inhibition or as a probe in biochemical assays.

Industry: In industry, it can be used in the production of dyes, herbicides, and other chemical products.

Mechanism of Action

The mechanism by which 3-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,4-Dichloroaniline

  • 3,4-Dichloropropionanilide

  • Other sulfamate derivatives

Uniqueness: 3-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate stands out due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications that other similar compounds may not be able to fulfill.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

[3-[(3,4-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-12-5-3-4-10(8-12)15(20)18-11-6-7-13(16)14(17)9-11/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXPLGSWKHQTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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